2-Acetamido-3-(furan-2-yl)acrylic acid

Description

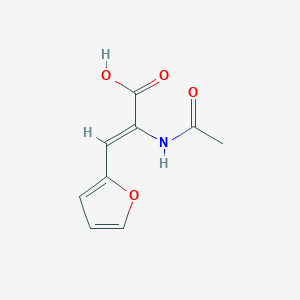

2-Acetamido-3-(furan-2-yl)acrylic acid (CAS: 89908-19-0) is a substituted acrylic acid derivative featuring an acetamido group at position 2 and a furan-2-yl moiety at position 2. Its molecular formula is C₉H₉NO₄ (MW: 195.17 g/mol). This compound belongs to a broader class of 2-acetamido-3-arylacrylic acids, which are critical intermediates in synthesizing bioactive molecules, including amino acid precursors and pharmaceuticals .

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(Z)-2-acetamido-3-(furan-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H9NO4/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5- |

InChI Key |

LIVOBOQBRTUTLV-YVMONPNESA-N |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=CO1)/C(=O)O |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aethylenglykolmonosorbat is synthesized through the esterification of ethylene glycol with sorbitan. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of aethylenglykolmonosorbat involves large-scale esterification reactors. The process is optimized for high yield and purity, often employing vacuum distillation to remove impurities and unreacted starting materials. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Aethylenglykolmonosorbat undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to ethylene glycol and sorbitan.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Ethylene glycol, sorbitan.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Aethylenglykolmonosorbat has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain reactions.

Biology: Employed in the preparation of biological samples and as a cryoprotectant.

Medicine: Utilized in drug formulations and as an excipient in pharmaceuticals.

Industry: Applied in the production of cosmetics, food additives, and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of aethylenglykolmonosorbat involves its interaction with biological membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property makes it useful in drug delivery systems, where it helps in the dispersion and absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

- (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid : Forms infinite 2D ribbons via O–H⋯O and N–H⋯O hydrogen bonds, with additional C–H⋯π interactions stabilizing the crystal lattice .

- 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid : Exhibits a trans-extended conformation with N–H⋯O and O–H⋯O bonds, creating a hydrogen-bonded network .

Thermodynamic and Stability Data

- Limited data exist for the furan derivative, but structurally related ethyl 2-cyano-3-(furan-2-yl)prop-2-enoates exhibit measurable heat capacities (78–370 K) and thermodynamic stability in crystal/gas phases .

- The 4-hydroxy-3-methoxyphenyl compound’s high melting point (481 K) reflects strong intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.